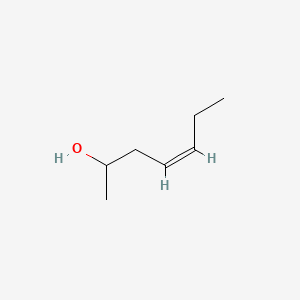

(Z)-4-Hepten-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

34146-55-9 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(Z)-hept-4-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4- |

InChI Key |

KZUFTCBJDQXWOJ-PLNGDYQASA-N |

Isomeric SMILES |

CC/C=C\CC(C)O |

Canonical SMILES |

CCC=CCC(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 4 Hepten 2 Ol

Established Reduction-Based Synthetic Pathways

Reduction-based synthetic pathways are fundamental in organic synthesis and provide reliable methods for the production of (Z)-4-Hepten-2-ol. These pathways often involve the selective reduction of specific functional groups in precursor molecules to yield the desired alcohol with the correct alkene geometry.

Regioselective Alkene Reduction Techniques

A key strategy for the synthesis of this compound involves the regioselective reduction of an alkyne to a (Z)-alkene. This transformation is crucial for establishing the cis configuration of the double bond. A common precursor for this approach is 4-heptyn-2-ol. The partial hydrogenation of the internal alkyne in this precursor can be achieved with high stereoselectivity.

One of the most classic and effective methods for this conversion is the use of Lindlar's catalyst. This catalyst consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline. The poisoning of the catalyst is critical as it deactivates the catalyst just enough to prevent the complete reduction of the alkyne to an alkane, stopping the reaction at the (Z)-alkene stage.

Table 1: Catalysts for Regioselective Alkyne Reduction

| Catalyst System | Description | Selectivity |

|---|---|---|

| Lindlar's Catalyst | Palladium on Calcium Carbonate, poisoned with Lead Acetate and Quinoline | High for (Z)-alkene |

| P-2 Nickel Catalyst | Nickel boride catalyst prepared from sodium acetate and sodium borohydride (B1222165) | Good for (Z)-alkene |

| Rhodium and Iridium Catalysts | Homogeneous catalysts with specific ligands | Can be tuned for (Z)-alkene selectivity |

The reaction is typically carried out under an atmosphere of hydrogen gas, with the catalyst suspended in a suitable solvent. The careful control of reaction conditions, including pressure, temperature, and reaction time, is essential to maximize the yield of the desired (Z)-alkene and minimize over-reduction or isomerization to the (E)-alkene.

Selective Reduction of Precursors (e.g., Aldehyde Reduction with Sodium Borohydride)

Another established pathway to this compound involves the selective reduction of the carbonyl group in a precursor molecule, namely (Z)-4-hepten-2-one. This method is advantageous if the precursor with the desired (Z)-alkene geometry is readily available. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.

Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters or alkenes. libretexts.org The reaction is typically performed in a protic solvent, such as methanol or ethanol. The hydride from the borohydride anion attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent protonation by the solvent yields the final alcohol product.

The general reaction is as follows:

4 R₂C=O + NaBH₄ + 4 CH₃OH → 4 R₂CHOH + NaB(OCH₃)₄

This method is generally high-yielding and operationally simple. However, it produces a racemic mixture of (R)- and (S)-4-Hepten-2-ol, as the hydride attack can occur from either face of the planar carbonyl group with equal probability. For the synthesis of a single enantiomer, more advanced stereoselective methods are required.

Stereoselective and Enantioselective Synthesis of this compound Enantiomers

The synthesis of individual enantiomers of this compound requires methods that can control the three-dimensional arrangement of atoms around the chiral center at the second carbon atom. Such stereocontrol is crucial in fields like pharmacology and materials science, where the biological activity or physical properties of a molecule are often dependent on its specific enantiomeric form.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A possible synthetic route to an enantiomer of this compound using a chiral auxiliary could involve the asymmetric alkylation of an enolate derived from an ester or an amide. For example, a chiral oxazolidinone, such as one of Evans' auxiliaries, could be acylated with a derivative of pentenoic acid. The resulting imide can then be deprotonated to form a stereochemically defined enolate. The chiral auxiliary shields one face of the enolate, forcing an incoming electrophile, such as methyl iodide, to attack from the less hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched carboxylic acid, which can then be converted to the desired alcohol through standard functional group manipulations.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application |

|---|---|

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations, and acylations |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and conjugate additions |

| Enders' SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes and ketones |

| Myers' Pseudoephedrine Amides | Asymmetric alkylation of carboxylic acid derivatives |

Asymmetric Catalysis in C-C Bond Formation or Functionalization

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. This approach utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. A prominent application in the synthesis of chiral alcohols is the asymmetric reduction of prochiral ketones. acs.orgmdpi.com

For the synthesis of a specific enantiomer of this compound, the asymmetric reduction of (Z)-4-hepten-2-one can be employed. This can be achieved through methods like catalytic hydrogenation or transfer hydrogenation using a chiral catalyst. For instance, a ruthenium or rhodium complex with a chiral ligand, such as BINAP, can catalyze the hydrogenation of the ketone with high enantioselectivity.

Alternatively, enzyme-catalyzed reductions can offer excellent stereoselectivity. Ene-reductases, for example, can be used for the asymmetric reduction of α,β-unsaturated ketones. chemrxiv.org While this would typically reduce the carbon-carbon double bond, specific enzymes or modified substrates could potentially be used to achieve the selective reduction of the carbonyl group.

Multi-Step Protocols Involving Organometallic Intermediates

Organometallic intermediates are frequently used in multi-step synthetic protocols to construct complex molecules with high degrees of stereocontrol. A plausible route to this compound could involve the use of a Grignard reagent. wikipedia.orgorganic-chemistry.org

A key precursor, 4-heptyn-2-ol, can be synthesized via a Grignard reaction. adichemistry.comguidechem.comnist.govchemspider.comnih.govchemeo.com For example, the reaction of propyne with a Grignard reagent like ethylmagnesium bromide would generate an acetylide. This acetylide can then act as a nucleophile and react with acetaldehyde. Subsequent acidic workup would yield 4-heptyn-2-ol.

This racemic 4-heptyn-2-ol can then be subjected to a kinetic resolution, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer unreacted and thus enantiomerically enriched. The enriched 4-heptyn-2-ol can then be selectively reduced to the corresponding this compound enantiomer using a method like hydrogenation with Lindlar's catalyst, as described in section 2.1.1.

Another approach could involve the use of a chiral organometallic reagent or a chiral ligand in the addition step to acetaldehyde, which would directly generate an enantiomerically enriched 4-heptyn-2-ol, bypassing the need for a resolution step.

Control of Olefin Geometry for (Z)-Isomer Specificity

Achieving a high degree of specificity for the (Z)-isomer of 4-hepten-2-ol is paramount in its synthesis. The geometry of the double bond significantly influences the chemical and physical properties of the molecule and its derivatives. The primary strategy for ensuring (Z)-isomer formation is the stereoselective reduction of a precursor alkynol, hept-4-yn-2-ol. This approach leverages catalysts that facilitate the syn-addition of hydrogen across the triple bond, leading to the desired cis or (Z)-configuration. Key methodologies that offer excellent control over this transformation include catalytic hydrogenation with Lindlar's catalyst or P-2 nickel catalyst, and reduction with diimide. These methods are discussed in detail in the following section.

Preparation of Related Alkynols and Their Stereospecific Conversion to this compound

The synthesis of this compound is most effectively achieved through a two-step process: the preparation of the precursor alkynol, hept-4-yn-2-ol, followed by its stereospecific reduction.

The synthesis of hept-4-yn-2-ol can be accomplished via the nucleophilic addition of an organometallic reagent to an aldehyde. A common route involves the reaction of the lithium salt of propyne with propionaldehyde. This reaction establishes the carbon skeleton and introduces the hydroxyl group at the desired position.

Once hept-4-yn-2-ol is obtained, several methods can be employed for its stereospecific conversion to this compound. These methods are designed to deliver two hydrogen atoms to the same face of the alkyne, resulting in the formation of a cis-double bond.

Catalytic Hydrogenation with Lindlar's Catalyst: The Lindlar catalyst, a palladium catalyst poisoned with lead acetate and quinoline, is a cornerstone of stereoselective alkyne reduction. The "poisoning" of the palladium surface deactivates it sufficiently to prevent over-reduction of the initially formed alkene to an alkane, while still allowing for the efficient hydrogenation of the alkyne. The reaction proceeds via the syn-addition of hydrogen atoms to the triple bond, yielding the (Z)-alkenol with high stereoselectivity.

Catalytic Hydrogenation with P-2 Nickel Catalyst: An alternative to the Lindlar catalyst is the P-2 nickel catalyst, a form of nickel boride prepared by the reduction of a nickel(II) salt with sodium borohydride. researchgate.netresearchgate.net This catalyst also promotes the syn-addition of hydrogen to alkynes, leading to the formation of (Z)-alkenes. researchgate.net The P-2 catalyst is often considered a milder and sometimes more selective alternative to Raney nickel. researchgate.net

Reduction with Diimide (HN=NH): Diimide, which can be generated in situ from hydrazine and an oxidizing agent (such as hydrogen peroxide or air) or from the thermal decomposition of azodicarboxylic acid, is another effective reagent for the syn-reduction of alkynes to (Z)-alkenes. The reduction occurs through a concerted, six-membered transition state, ensuring the syn-delivery of hydrogen. wikipedia.org This method is particularly useful as it is metal-free and can be performed under mild conditions.

Below is a data table summarizing the typical stereoselectivities achieved with these methods for the reduction of secondary alkynols.

| Catalyst/Reagent | Substrate | Product | Typical Yield (%) | Typical (Z):(E) Ratio |

| H₂, Lindlar Catalyst | Hept-4-yn-2-ol | This compound | >90 | >95:5 |

| H₂, P-2 Ni | Hept-4-yn-2-ol | This compound | High | High |

| Diimide (HN=NH) | Hept-4-yn-2-ol | This compound | Good | >98:2 |

Derivatization Strategies Utilizing this compound as a Precursor

The versatile allylic alcohol functionality in this compound makes it a valuable precursor for the synthesis of a variety of other compounds. The double bond and the hydroxyl group can be independently or concertedly functionalized to introduce new chemical entities.

Esterification: The hydroxyl group of this compound can be readily esterified to form esters such as (Z)-4-hepten-2-yl acetate. This transformation can be achieved using standard esterification conditions, for example, by reacting the alcohol with acetic anhydride in the presence of a base like pyridine or a catalytic amount of a strong acid.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (Z)-4-hepten-2-one. A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), as well as milder, more modern reagents such as the Dess-Martin periodinane or a Swern oxidation. These methods allow for the selective oxidation of the alcohol without affecting the carbon-carbon double bond.

Epoxidation: The double bond of this compound can be epoxidized to form the corresponding epoxide. Due to the presence of the allylic hydroxyl group, stereoselective epoxidation can be achieved. The Sharpless asymmetric epoxidation, using a titanium isopropoxide catalyst, a chiral tartrate ester, and tert-butyl hydroperoxide, is a powerful method for achieving high enantioselectivity in the epoxidation of allylic alcohols. The stereochemistry of the resulting epoxide is dictated by the chirality of the tartrate ligand used.

The following table provides an overview of these derivatization strategies.

| Reaction | Reagents and Conditions | Product |

| Esterification | Acetic anhydride, pyridine | (Z)-4-Hepten-2-yl acetate |

| Oxidation | Pyridinium chlorochromate (PCC) | (Z)-4-Hepten-2-one |

| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | (2R,3S)-3-Propyl-oxiran-2-yl)methanol |

Elucidation of Stereochemistry and Configurational Analysis of Z 4 Hepten 2 Ol

Methods for Absolute Configuration Determination (R/S Nomenclature)

The absolute configuration of the chiral center in (Z)-4-Hepten-2-ol is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This system provides an unambiguous description of the three-dimensional arrangement of atoms.

Cahn-Ingold-Prelog Priority Rules:

Assign Priority by Atomic Number: Atoms directly attached to the chiral center are ranked by their atomic number. The higher the atomic number, the higher the priority. For this compound, the ranking is:

Oxygen (in -OH): Highest priority (1)

Carbon (of the butenyl group, C3): Second priority (2)

Carbon (of the methyl group, C1): Third priority (3)

Hydrogen: Lowest priority (4)

Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (hydrogen) is pointing away from the observer.

Determine Direction: An arc is drawn from the highest priority group (1) to the second (2) and then to the third (3).

If the arc traces a clockwise direction, the configuration is designated (R) (from the Latin rectus, for right).

If the arc traces a counter-clockwise direction, the configuration is designated (S) (from the Latin sinister, for left).

A common experimental method for determining the absolute configuration involves the derivatization of the alcohol with a chiral resolving agent. For instance, the enantiomers of this compound can be esterified with a chiral acid, such as (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. capes.gov.br These diastereomers have distinct physical properties, including different chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, which can be analyzed to deduce the absolute configuration of the original alcohol. researchgate.netcapes.gov.br Research has utilized the ¹H NMR behavior of diastereomeric MCPP-esters (2-methoxy-2-phenylpropionic acid esters) to elucidate the absolute configurations of the this compound enantiomers. researchgate.net

Enantiomeric Purity Assessment Techniques

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is crucial, particularly when studying its biological activity or verifying the natural origin of a flavor sample.

Chiral Gas Chromatography is a powerful and widely used technique for separating enantiomers. The method employs a capillary column coated with a chiral stationary phase (CSP). gcms.cz These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment inside the column. oup.comgcms.cz The two enantiomers of this compound interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

The enantiomeric purity of synthesized chiral compounds, including (R,Z)-4-hepten-2-ol, has been verified using chiral GC, confirming enantiomeric excesses of 98% or greater. gcms.cz Various cyclodextrin (B1172386) derivatives, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are effective for resolving the enantiomers of secondary alcohols and their esters. oup.comdoi.org

Multidimensional Gas Chromatography (MDGC) is an advanced technique that provides enhanced selectivity and sensitivity for analyzing chiral compounds within complex mixtures. researchgate.net The system uses two columns with different selectivities connected in series. A portion of the effluent (a "heart-cut") from the first, non-chiral column containing the compound of interest is selectively transferred to a second, chiral column for enantiomeric separation. researchgate.net

MDGC has been successfully applied to the chirospecific analysis of natural flavors, including the stereodifferentiation of this compound from bananas. researchgate.netgrafiati.com This method allows for the direct enantiodifferentiation of the alcohol and its acetate (B1210297) from a complex matrix without extensive sample cleanup. researchgate.netgrafiati.com A typical setup might involve a polar, non-chiral pre-column and a main column coated with a chiral selector like heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin. researchgate.net

When pure enantiomers are required in larger quantities for further analysis or synthesis, preparative chromatography is employed. Preparative High-Performance Liquid Chromatography (HPLC) is a key technique for isolating stereoisomers. mdpi.com For chiral separations, this often involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent.

Research has shown that optically pure this compound enantiomers can be prepared via Medium Pressure Liquid Chromatography (MPLC), a form of preparative HPLC, by separating their diastereomeric MCPP-esters. researchgate.net After separation, the pure diastereomers are hydrolyzed to yield the individual, optically pure enantiomers of this compound. researchgate.net This approach provides both enantiomers, which is essential for studying their distinct biological and sensory properties. mdpi.com

Spectroscopic Analysis for Stereochemical Assignment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation and stereochemical assignment of chiral molecules.

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For stereochemical analysis, NMR is often used after derivatizing the enantiomers with a chiral auxiliary, as the resulting diastereomers will exhibit distinct NMR spectra. researchgate.net

The ¹H NMR behavior of diastereomeric esters of this compound has been used to assign the absolute configuration of the enantiomers. researchgate.net The chiral environment of the derivatizing agent causes the corresponding protons in the two diastereomers to experience different magnetic fields, resulting in different chemical shifts (δ). capes.gov.br

Below is a table of expected and reported NMR chemical shifts for this compound and a related derivative.

| Compound | Nucleus | Position | Expected/Reported Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|---|

| This compound | ¹³C | C1 (CH₃) | ~23.0 | Methyl group adjacent to the chiral center. chemguide.co.uk |

| C2 (CH-OH) | ~67.0 | Carbinol carbon. chemguide.co.uk | ||

| C3 (CH₂) | ~35.0 | Methylene group adjacent to the carbinol carbon. | ||

| C4/C5 (CH=CH) | ~125-135 | Olefinic carbons of the (Z)-double bond. chemguide.co.uk | ||

| ¹H | H1 (CH₃) | ~1.2 (d) | Doublet due to coupling with H2. | |

| H2 (CH-OH) | ~3.8 (m) | Multiplet, carbinol proton. | ||

| H4/H5 (CH=CH) | ~5.4 (m) | Multiplet, olefinic protons. | ||

| (Z)-4-hepten-2-yl salicylate (B1505791) google.com | ¹H | H7' (CH₃) | 0.97 (t) | Terminal methyl group of the heptenyl chain. |

| H1' (CH₃) | 1.37 (d) | Methyl group on the chiral center. | ||

| H6' (CH₂) | 2.08 (qnd) | Methylene group adjacent to the terminal methyl. | ||

| H3' (CH₂) | 2.40 (m), 2.51 (m) | Methylene group adjacent to the chiral center. | ||

| H4'/H5' (CH=CH) | 5.37 (dtt), 5.53 (dtt) | Olefinic protons. |

Spectroscopic and Chromatographic Characterization of Z 4 Hepten 2 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise connectivity and stereochemistry of (Z)-4-Hepten-2-ol can be determined.

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis

While a complete, publicly available ¹H NMR spectrum with detailed assignments for this compound is not readily found in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from similar compounds. The proton environments in this compound would give rise to distinct signals, with their multiplicity revealing the number of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 (CH₃-C2) | ~1.2 | Doublet | ~6-7 |

| H2 (CHOH) | ~3.8 | Multiplet | - |

| H3 (CH₂-C3) | ~2.1-2.3 | Multiplet | - |

| H4, H5 (=CH) | ~5.3-5.6 | Multiplet | cis-coupling: ~10-12 |

| H6 (CH₂-C6) | ~2.0 | Multiplet | - |

| H7 (CH₃-C7) | ~0.9 | Triplet | ~7 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

¹³C NMR Spectroscopic Investigations

The ¹³C NMR spectrum of this compound provides information on the number of non-equivalent carbon atoms and their chemical environments. The presence of the hydroxyl group and the carbon-carbon double bond significantly influences the chemical shifts of the nearby carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH₃-C2) | ~23 |

| C2 (CHOH) | ~67 |

| C3 (CH₂-C3) | ~35 |

| C4 (=CH) | ~125 |

| C5 (=CH) | ~133 |

| C6 (CH₂-C6) | ~20 |

| C7 (CH₃-C7) | ~14 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups. libretexts.orglibretexts.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the connectivity of the proton network within the molecule. For instance, it would show a cross-peak between the protons on C4 and C5, as well as between the protons on C1 and H2.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For example, correlations between the H1 protons and C2 and C3 would be expected. youtube.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (molar mass: 114.19 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 114, although it may be weak. nist.govepa.gov

The fragmentation of alcohols in EI-MS often involves the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). libretexts.orglibretexts.org For this compound, this would lead to the loss of a methyl radical (•CH₃) to form a fragment at m/z 99, or the loss of a pentenyl radical to form a prominent fragment at m/z 45 ([CH₃CHOH]⁺). Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would result in a peak at m/z 96 (M-18). Further fragmentation of the hydrocarbon chain would also be observed. libretexts.orgspectroscopyonline.comspectroscopyonline.com

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 114 | [C₇H₁₄O]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 96 | [M - H₂O]⁺ |

| 45 | [CH₃CHOH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the hydroxyl (-OH) and the cis-alkene (C=C) functionalities.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H stretch | 3200-3600 | Broad |

| C-H stretch (sp³) | 2850-3000 | Strong |

| C-H stretch (sp²) | 3000-3100 | Medium |

| C=C stretch (cis) | ~1650 | Medium |

| C-O stretch | 1050-1150 | Strong |

| =C-H bend (cis) | ~700 | Strong, broad |

The broadness of the O-H stretching band is due to hydrogen bonding. The C=C stretching absorption for a cis-alkene is typically of medium intensity. The out-of-plane bending of the cis-alkenyl C-H bonds gives a characteristic strong and broad absorption around 700 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound has been identified as a volatile component in various natural sources, notably in banana fruit. nist.gov

For qualitative analysis, the retention time of the compound on a specific GC column and its mass spectrum are used for identification. The NIST WebBook provides retention indices for this compound on different types of capillary columns, which can be used for its identification in complex mixtures. nist.gov For instance, on a non-polar DB-1 column, it has a reported retention index of 869. nist.gov

Quantitative analysis of this compound can be performed using GC-MS by creating a calibration curve with known concentrations of a standard. nih.gov This allows for the determination of the concentration of the compound in various samples. The choice of internal standard is crucial for accurate quantification to compensate for variations in sample preparation and injection volume.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatile Profiling

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free technique widely employed for the isolation, concentration, and analysis of volatile and semi-volatile organic compounds from various matrices. This method is particularly well-suited for profiling the aroma and volatile composition of food, plants, and other biological samples where this compound may be present. The technique is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase coated onto a fused-silica fiber.

The process involves exposing the SPME fiber to the headspace of a sample sealed in a vial. Volatile compounds, including alcohols like this compound, migrate from the sample into the headspace and are then adsorbed by the fiber coating. After an appropriate extraction time, the fiber is withdrawn and inserted into the hot injector port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation. The separated compounds are subsequently detected and identified by a mass spectrometer.

The efficiency and selectivity of the extraction are influenced by several factors, including the type of fiber coating, extraction time, temperature, and the chemical nature of the sample matrix. Common fibers used for general volatile profiling include those with combined coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which offer a broad range of polarity for trapping diverse compounds. Optimization of these parameters is crucial for achieving high sensitivity and accurate quantification of target analytes. For instance, studies on various food and plant materials have optimized extraction temperatures (e.g., 40-60°C) and times (e.g., 20-40 minutes) to maximize the recovery of a wide range of volatile compounds.

Following separation on a GC column, this compound can be identified based on its mass spectrum and its retention index (RI). The mass spectrum provides a unique fragmentation pattern, while the retention index relates the retention time of the analyte to those of n-alkane standards, aiding in its positive identification. Research has established retention indices for this compound on different types of GC columns, which are critical for its unambiguous identification in complex volatile profiles.

Table 1: Gas Chromatography Data for this compound

| Column Type | Active Phase | Retention Index (RI) | Reference |

|---|---|---|---|

| Capillary | DB-1 (non-polar) | 869 | Shiota, 1993 |

Detailed research has successfully utilized gas chromatography to characterize this compound in natural products. For example, its presence and enantiomeric distribution have been determined in the volatile fraction of banana fruit pulp. In such studies, the compound is part of a complex mixture of alcohols, esters, and aldehydes that contribute to the fruit's characteristic aroma. The application of HS-SPME-GC-MS allows for the sensitive detection of such compounds, providing a detailed profile of the volatile components present in the sample.

Table 2: Example of Optimized HS-SPME-GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| SPME Fiber | DVB/CAR/PDMS | |

| Extraction Temperature | 40°C - 60°C | |

| Extraction Time | 20 min - 40 min | |

| GC Injector Temperature | 250°C | |

| GC Column | DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm) | |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Impact (EI), 70 eV | |

Biochemical Investigations and Ecological Roles of Z 4 Hepten 2 Ol

Occurrence and Distribution in Biological Systems

(Z)-4-Hepten-2-ol is a naturally occurring aliphatic alcohol that has been identified in a variety of biological systems, playing a role in the flavor and aroma of fruits, the chemical signaling of plants, and the pheromone communication of insects.

This compound is a volatile compound that contributes to the complex aroma profile of certain fruits. Research on the volatile compounds of Baby bananas (Musa acuminata AA Simmonds Cv. Bocadillo) has identified this compound as one of the numerous compounds present in both the peel and pulp. tandfonline.com A study analyzing the volatile constituents of hyperpigmented and control Baby banana fruits found no significant difference in the presence of this compound, suggesting that the hyperpigmentation phenomenon does not affect the fruit's flavor profile. tandfonline.com In this analysis, this compound was detected alongside a multitude of other esters, alcohols, ketones, and aldehydes that collectively form the characteristic banana aroma. tandfonline.com

Table 1: Selected Volatile Compounds Identified in Baby Banana Pulp

| Compound | Class |

| 3-Methylbutyl butanoate | Ester |

| 3-Methylbutyl 3-methylbutanoate | Ester |

| 3-Methylbutyl acetate (B1210297) | Ester |

| This compound | Alcohol |

| Heptan-2-one | Ketone |

Source: Adapted from Pino et al. tandfonline.com

Plants emit a wide array of volatile organic compounds (VOCs) for various ecological functions, including attracting pollinators, repelling herbivores, and communicating with other plants. This compound has been noted as a component of these emissions in different plant species. The emission of VOCs can be influenced by factors such as the plant's developmental stage, with increased emissions often observed in young leaves and flowers ready for pollination. nih.gov The study of VOCs in pulse crops is an active area of research, with a focus on understanding their role in plant defense and interactions with insects and pathogens. nih.govresearchgate.net While specific data on this compound emissions from a wide range of pulse crops is still emerging, the analytical techniques used to identify plant VOCs, such as gas chromatography-mass spectrometry, are capable of detecting such compounds. researchgate.net

This compound plays a significant role in the chemical communication of certain insect species, particularly moths. It has been identified as a component of the sex pheromone of the leafminer moth Eriocrania cicatricella. nih.govdiva-portal.orgbiologists.comentomology2.or.kr In this species, (R,Z)-4-hepten-2-ol, along with (R)-heptan-2-ol and (Z)-4-hepten-2-one, acts as a sex pheromone. nih.goventomology2.or.kr

Interestingly, in the sympatric moth species Eriocrania semipurpurella, (R,Z)-4-hepten-2-ol has been shown to have an antagonistic effect. nih.govbiologists.com Specialized olfactory receptor neurons in male E. semipurpurella respond to (R,Z)-4-hepten-2-ol, and field trapping experiments have demonstrated that this compound strongly inhibits their attraction to their own species' pheromone. nih.govbiologists.com This highlights the compound's role in maintaining reproductive isolation between closely related species.

Table 2: Role of this compound in Eriocrania Moths

| Species | Role of (R,Z)-4-Hepten-2-ol |

| Eriocrania cicatricella | Sex Pheromone Component |

| Eriocrania semipurpurella | Antagonistic Compound (Inhibitor) |

Source: Adapted from Löfstedt et al. nih.govbiologists.com

Biosynthetic Pathways and Metabolic Transformations in Organisms

The formation of this compound in biological systems involves specific enzymatic reactions and is influenced by various factors that can determine the stereochemistry of the final product.

The biosynthesis of unsaturated fatty acid derivatives like this compound in moths is a complex process involving a series of enzymatic steps. While the precise pathway for this compound has been a subject of investigation, it is hypothesized that it could be produced through the action of desaturase enzymes followed by chain-shortening processes. nih.gov For instance, a possible route could involve the Δ11-desaturation of a longer-chain fatty acid like tetradecanoate, followed by several rounds of β-oxidation and a final decarboxylation step. nih.gov Acyl-CoA desaturases are key enzymes in creating the double bonds found in many moth pheromones. nih.gov

In other organisms, enzymes such as lipases are known to be involved in the transformation of related compounds. d-nb.infodoi.org These enzymes can catalyze the hydrolysis of esters, which can be precursors to alcohols like this compound. d-nb.info

The biological production of this compound can result in a specific stereoisomer, leading to an enantiomeric excess (e.e.). This stereoselectivity is crucial for the compound's biological activity, especially in pheromonal communication. The enantiomeric composition of chiral compounds is determined by the stereospecificity of the enzymes involved in their biosynthesis. mdpi.com

The use of chiral gas chromatography columns is essential for determining the enantiomeric excess of compounds like this compound in natural extracts. mdpi.comgcms.cz For example, in studies of insect pheromones, biocatalysis has been used to produce enantiomers in high enantiomeric excess to test their biological activity. researchgate.net The stereochemistry of the alcohol can be influenced by the enzymatic reduction of a ketone precursor or the stereoselective hydrolysis of an ester. For instance, lipase-mediated hydrolysis of racemic acetylthio-derivatives has been shown to produce enantiomerically enriched thiols and the remaining substrate with high optical purity, demonstrating the high degree of stereoselectivity that enzymes can exhibit. doi.org This principle of enzymatic kinetic resolution is a key factor in determining the enantiomeric excess of chiral molecules in biological systems.

Exploration of Biological Activities (Non-Clinical)

This compound has been noted for its potential antimicrobial and antifungal properties. ontosight.ai This suggests its possible role as a candidate for the development of new antimicrobial agents. ontosight.ai However, detailed research to fully elucidate and quantify the spectrum of its biological activity against specific pathogens is still required. ontosight.ai While various essential oils containing a wide array of compounds have been studied for their antimicrobial effects, specific studies isolating the activity of this compound are not extensively detailed in the available literature. researchgate.netconicet.gov.arnih.govmdpi.com

The role of this compound as a semiochemical, a chemical involved in communication, is well-documented in the field of chemical ecology, particularly concerning insect olfactory responses. It functions as a key signaling molecule for certain insect species.

Research has identified (R,Z)-4-hepten-2-ol as a sex pheromone component for the leafminer moth Eriocrania cicatricella. nih.govbiologists.com In this species, the compound plays a crucial role in attracting mates. Interestingly, this same compound demonstrates a different ecological function with a closely related, co-existing species, Eriocrania semipurpurella. For E. semipurpurella, (R,Z)-4-hepten-2-ol acts as a strong antagonist. nih.govbiologists.com This means it disrupts or inhibits the attraction of E. semipurpurella to its own pheromone signals, thereby playing a role in maintaining reproductive isolation between the two species. nih.govbiologists.com

Physiological studies on E. semipurpurella have revealed specialized olfactory receptor neurons that respond specifically to (R,Z)-4-hepten-2-ol. nih.govbiologists.com The activation of these specific neurons mediates the antagonistic effect observed in field-trapping experiments. nih.govbiologists.com This highlights a sophisticated mechanism of chemical communication where a single compound can be a key part of the reproductive strategy for one species while serving as a reproductive barrier for another.

Table 1: Chemo-Ecological Roles of this compound in Insects

| Insect Species | Family | Role of this compound | Type of Interaction | Reference |

| Eriocrania cicatricella | Eriocraniidae | Sex Pheromone Component | Intraspecific Communication (Attractant) | nih.gov, biologists.com, diva-portal.org |

| Eriocrania semipurpurella | Eriocraniidae | Antagonist | Interspecific Communication (Inhibitor) | nih.gov, biologists.com |

Chemical Reactivity and Mechanistic Studies of Z 4 Hepten 2 Ol

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group in (Z)-4-Hepten-2-ol is a primary site for reactions such as esterification. Esters of this alcohol are noted for their sensory properties and are used in the flavor and fragrance industry. researchgate.net

Esterification: this compound readily reacts with carboxylic acids or their derivatives to form esters. These reactions typically proceed under acidic catalysis or via an activated carboxylic acid derivative. For example, its acetate (B1210297) and other short-chain carboxylic acid esters have been synthesized to study their structure-activity relationships. researchgate.net A notable synthetic application is the formation of (Z)-4-hepten-2-yl salicylate (B1505791), a fragrance ingredient. This can be achieved through the selective hydrogenation of 4-heptyn-2-yl salicylate using a palladium on barium sulfate (B86663) catalyst. google.com The transesterification of the related (E)-4-hepten-2-ol with methyl salicylate, catalyzed by titanium(IV) isopropoxide, also highlights the reactivity of the hydroxyl group in this class of compounds. google.comgoogle.com

Etherification: While less specifically documented for this compound in the reviewed literature, the hydroxyl group is expected to undergo etherification reactions typical for secondary alcohols. Under appropriate conditions, such as the Williamson ether synthesis (reaction with a strong base followed by an alkyl halide), it could be converted to its corresponding ethers. These reactions would involve the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile.

Transformations at the Carbon-Carbon Double Bond (e.g., Hydrogenation, Epoxidation, Hydroxylation)

The C4-C5 double bond provides a second reactive center within the molecule, susceptible to a variety of addition reactions.

Hydrogenation: Catalytic hydrogenation of the double bond in this compound would yield the saturated secondary alcohol, 2-Heptanol. This reaction is typically carried out using metal catalysts like platinum, palladium, or nickel, where hydrogen adds across the double bond from the same face (syn-addition). libretexts.orgcuny.edu The process is generally heterogeneous, occurring on the surface of the metal catalyst. libretexts.org The synthesis of (Z)-4-hepten-2-yl salicylate from its alkyne precursor demonstrates a related transformation, where a Lindlar-type catalyst (palladium on barium sulfate) is used to selectively reduce an alkyne to a cis-alkene without reducing the newly formed double bond. google.comlibretexts.org

Epoxidation: Epoxidation involves the conversion of the alkene into an epoxide, a three-membered ring containing an oxygen atom. wikipedia.org This is commonly achieved using peroxy acids (like m-CPBA) or through metal-catalyzed reactions with hydroperoxides. rsc.org Applying these methods to this compound would produce (Z)-4,5-epoxyheptan-2-ol. The stereochemistry of the starting alkene is retained in the product. However, the presence of the nearby hydroxyl group (a homoallylic alcohol) can influence the stereoselectivity of the reaction, although it is generally less directing compared to allylic alcohols. molaid.com Chiral epoxides can also be synthesized using asymmetric epoxidation methods. wikipedia.org

Hydroxylation: Hydroxylation introduces hydroxyl groups across the double bond. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), which would yield heptane-2,4,5-triol with a specific stereochemistry derived from the cis-alkene. Anti-dihydroxylation can be achieved via the formation of an epoxide followed by acid-catalyzed ring-opening.

Oxidation and Reduction Pathways of the Alcohol Functionality

The oxidation state of the C2 carbon can be readily altered through oxidation and reduction reactions.

Oxidation: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, (Z)-4-hepten-2-one. glowscotland.org.uk This transformation can be accomplished using a variety of oxidizing agents, such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or under milder conditions like the Swern or Dess-Martin periodinane oxidations. The reaction specifically converts the hydroxyl group to a carbonyl group while leaving the carbon-carbon double bond intact. In biological systems, secondary alcohols and their corresponding ketones are often interconvertible. inchem.org

Reduction: The synthesis of this compound itself can be achieved via the reduction of a carbonyl precursor. For instance, the reduction of 4-heptenal (B13408354) with sodium borohydride (B1222165) (NaBH₄) is a known method for its synthesis. ontosight.ai This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde. Similarly, the reduction of the ketone (Z)-4-hepten-2-one would also yield this compound.

Reaction Mechanisms and Kinetic Studies under Controlled Conditions

Detailed kinetic studies specifically for this compound are not widely published. However, the reaction mechanisms can be inferred from established chemical principles and studies on analogous compounds.

Reaction Mechanisms:

Esterification (Fischer): Under acidic catalysis, the mechanism involves protonation of the carboxylic acid carbonyl, nucleophilic attack by the alcohol's hydroxyl group, proton transfer, and elimination of water to form the ester.

Catalytic Hydrogenation: The mechanism involves the adsorption of both hydrogen and the alkene onto the surface of a metal catalyst. The hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond. libretexts.org

Epoxidation (with peroxy acid): This is a concerted reaction where the peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and a carboxylic acid byproduct.

Kinetic Studies: While direct data is scarce, kinetic studies on structurally similar unsaturated alcohols in atmospheric chemistry provide insight. For example, studies on the reaction of (Z)-2-penten-1-ol with chlorine atoms and (Z)-3-hepten-1-ol with OH radicals show that the primary reaction pathway is the electrophilic addition of the radical to the carbon-carbon double bond, with a smaller contribution from hydrogen abstraction. researchgate.netacs.org By analogy, the reaction of this compound with atmospheric radicals would likely be rapid, dominated by addition to the double bond, which serves as the site of highest electron density.

Role as a Key Intermediate in the Total Synthesis of Natural Products and Complex Molecules

This compound serves as a useful building block in organic synthesis, particularly for natural products and other complex molecules. ontosight.ai Its bifunctional nature and defined stereochemistry at the double bond make it a strategic starting point.

It is known as a characteristic component of banana flavor, and its optically pure enantiomers have been prepared for further study. researchgate.net This highlights its importance in the synthesis of high-value, enantiomerically pure flavor compounds. The synthesis of its (S)-enantiomer, for example, allows for the elucidation of structure-activity relationships in sensory science. researchgate.net

In the broader context of total synthesis, intermediates with both a stereocenter (at C2, if resolved) and a reactive double bond are highly valuable. acs.org They can be used to construct larger carbon skeletons through reactions like cross-coupling, or the functional groups can be elaborated into more complex arrays. For instance, the hydroxyl group can direct further reactions or be used as a handle for attaching the fragment to a larger molecule, while the double bond can be cleaved (ozonolysis) to form two new carbonyl compounds or functionalized as described previously.

Theoretical and Computational Chemistry Studies of Z 4 Hepten 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of (Z)-4-hepten-2-ol. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution, molecular orbitals, and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. Functionals such as B3LYP, combined with basis sets like 6-31G*, are commonly used to find the minimum energy conformation by calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible.

This optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, that define the molecule's shape. The resulting optimized structure represents a stationary point on the potential energy surface. Further calculations can map out the energy landscape, identifying various stable conformers and the transition states that connect them. For instance, DFT has been successfully used to model the potential energy surfaces for the ozonolysis reactions of structurally similar compounds like 6-methyl-5-hepten-2-one, demonstrating its utility in exploring reaction pathways. acs.orgresearchgate.net

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: This table is illustrative of typical results from DFT calculations, as specific published data for this exact molecule is limited.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=C | ~1.34 Å |

| C-O | ~1.43 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-O-H | ~109° |

| C=C-C | ~125° |

Due to the rotational freedom around its single bonds, this compound can exist in multiple spatial arrangements known as conformers. A systematic conformer analysis is essential to identify the most stable forms and their relative populations at a given temperature. This process involves rotating the molecule around its flexible dihedral angles and performing energy minimization for each resulting structure.

Computational methods can predict the relative energies of these conformers. The most stable conformer, or the global minimum on the energy landscape, is the one with the lowest energy. The energy differences between conformers are typically small, often within a few kcal/mol, suggesting that multiple conformations can coexist at room temperature. ethz.ch The population of each conformer can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average properties in a bulk sample. PubChem provides a 3D conformer model for this compound, which represents a low-energy state of the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Behavior

While quantum chemical calculations describe static molecular structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, taking into account the forces between atoms described by a force field (e.g., AMBER, GROMACS).

For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to mimic solution-phase conditions. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. This allows for the observation of conformational changes, such as rotations around single bonds and the flexibility of the alkyl chain. MD simulations are invaluable for understanding how the molecule explores its conformational space and how its structure is influenced by interactions with its environment.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Quantum mechanical calculations, often using DFT with specific functionals like WP04, can predict the ¹H and ¹³C NMR chemical shifts of this compound. github.io The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. These theoretical predictions, when compared to experimental data, can confirm structural assignments. For complex molecules, a Boltzmann-weighted average of the predicted shifts over the most stable conformers is often necessary to achieve good agreement with experimental solution-state spectra. github.io Experimental ¹³C NMR data for this compound is available and can serve as a benchmark for such computational predictions. nih.gov

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency analysis, typically performed after a DFT geometry optimization, can predict the IR spectrum. csbsju.edu The calculation yields the frequencies of vibrational modes and their corresponding intensities. For this compound, this would predict characteristic peaks for O-H stretching (~3400 cm⁻¹), sp³ C-H stretching (~2900 cm⁻¹), sp² C-H stretching (~3100 cm⁻¹), and the C=C double bond stretch (~1650 cm⁻¹). csbsju.edu Comparing the predicted spectrum to an experimental one can help assign observed peaks to specific molecular motions.

Table 2: Comparison of Experimental and Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Typical Experimental Value (cm⁻¹) | Predicted Value (cm⁻¹) | Assignment |

|---|---|---|---|---|

| IR | O-H Stretch | ~3300-3500 (broad) | ~3450 | Alcohol |

| IR | C=C Stretch | ~1650-1670 (weak) | ~1660 | Alkene |

| ¹³C NMR | C2 (CH-OH) | ~68 ppm | (Requires specific calculation) | Carbinol carbon |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For example, the reaction of this compound with atmospheric oxidants like hydroxyl radicals (OH) or ozone (O₃) can be modeled using DFT. researchgate.netacs.org Such studies calculate the activation energies required to overcome the transition state barrier, providing insights into reaction kinetics and regioselectivity (e.g., whether addition occurs at C4 or C5 of the double bond). Theoretical studies on similar unsaturated alcohols have shown that the dominant pathway is often the addition of an electrophile to the electron-rich double bond. researchgate.netresearchgate.net These models can elucidate the formation of primary ozonides in ozonolysis reactions or the stability of radical intermediates, information that is often difficult to obtain experimentally. acs.orgresearchgate.net

Prediction of Chromatographic Retention Indices and Separation Efficiencies

Gas chromatography is a primary technique for analyzing volatile compounds like this compound. The retention index (RI) is a standardized measure of a compound's retention time, which is useful for its identification. Quantitative Structure-Property Relationship (QSPR) models offer a theoretical approach to predict these indices. researchgate.netsid.irrsc.org

QSPR models are statistical equations that correlate a property of interest (like the retention index) with molecular descriptors. These descriptors are numerical values derived from the chemical structure that encode electronic, topological, geometric, or constitutional information. For this compound, a QSPR model would be built using a dataset of compounds with known retention indices. Molecular descriptors would be calculated, and statistical methods like multiple linear regression would be used to create a predictive model. sid.ir The accuracy of such models allows for the estimation of retention indices for new or unmeasured compounds, aiding in their identification in complex mixtures. researchgate.net Experimental Kovats retention indices for this compound have been reported on both standard non-polar (e.g., ~869) and standard polar (e.g., ~1310) columns, providing valuable data for the development and validation of QSPR models. nih.gov

Table 3: Experimental and Predicted Retention Indices for this compound

| Column Type | Experimental Kovats RI | Predicted RI (from a hypothetical QSPR model) |

|---|---|---|

| Standard Non-Polar | 869 nih.gov | 875 |

Future Research Perspectives and Emerging Directions for Z 4 Hepten 2 Ol

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on sustainability is driving the development of green synthetic routes to valuable compounds like (Z)-4-Hepten-2-ol. Current research focuses on minimizing waste, reducing energy consumption, and utilizing renewable resources. Biocatalysis, in particular, presents a promising avenue for the environmentally benign synthesis of chiral alcohols.

Enzymes, such as lipases, are being explored for the kinetic resolution of racemic mixtures of unsaturated alcohols. This process allows for the separation of enantiomers, which can be crucial for biological activity. Additionally, alcohol dehydrogenases are being investigated for the stereoselective reduction of corresponding ketones to produce enantiomerically pure alcohols. The use of whole-cell biocatalysts is also a key area of research, offering the potential for multi-step syntheses within a single organism, thereby reducing the need for intermediate purification steps and minimizing solvent use.

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Identifying novel enzymes with high selectivity and activity for the synthesis of this compound and engineering existing enzymes to enhance their performance under industrial conditions.

Process Optimization: Developing efficient and scalable biocatalytic processes, including reaction medium engineering and downstream processing, to improve yields and reduce costs.

Integrated Biorefineries: Incorporating the production of this compound into biorefinery concepts, where biomass is converted into a range of valuable chemicals, further enhancing the sustainability of the process.

Integration of Advanced Analytical Platforms for Multi-Omics Approaches in Biological Systems

Understanding the role of this compound in biological systems requires sophisticated analytical techniques capable of detecting and quantifying this volatile compound in complex matrices. The integration of multi-omics platforms, including metabolomics, lipidomics, proteomics, and transcriptomics, is set to provide a holistic view of its biological functions.

Metabolomics and Lipidomics: Gas chromatography-mass spectrometry (GC-MS) is a primary tool for the analysis of volatile organic compounds like this compound. Advanced GC-MS techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), offer enhanced separation and identification capabilities. These platforms are crucial for untargeted metabolomics and lipidomics studies to identify this compound and related metabolites in biological samples such as insect hemolymph, plant tissues, and microbial cultures.

Proteomics and Transcriptomics: To understand the biosynthesis and signaling pathways involving this compound, proteomics and transcriptomics approaches are essential. Proteomics can identify the enzymes involved in its production and metabolism, while transcriptomics can reveal the genes that are up- or down-regulated in response to this compound. This information is critical for elucidating its role in processes like insect chemical communication.

Future directions in this area include:

Development of Novel Sampling Techniques: Creating more efficient and non-invasive methods for collecting volatile compounds from living organisms.

Data Integration and Modeling: Developing sophisticated bioinformatics tools to integrate multi-omics data and construct predictive models of the biological systems in which this compound plays a role.

Single-Cell Analysis: Applying advanced analytical techniques to study the function of this compound at the single-cell level, providing unprecedented detail about its localized effects.

Deeper Insights into Chemo-Ecological Interactions and Pheromone Blends

This compound has been identified as a component of the volatile emissions of some plants and is a potential insect attractant. nist.gov Chemo-ecology, the study of the chemical interactions between organisms, is a key area for future research to understand the full significance of this compound in nature.

A critical aspect of insect chemical communication is the use of specific blends of compounds as pheromones. The precise ratio of different components in a pheromone blend is often crucial for eliciting a behavioral response. Future research will focus on:

Identifying Pheromone Blends: Investigating the complete composition of pheromone blends that include this compound in various insect species.

Behavioral Assays: Conducting detailed behavioral experiments to determine the specific role of this compound within these blends, such as its function as a primary attractant, a synergist, or an antagonist.

Biosynthesis of Pheromone Components: Elucidating the biosynthetic pathways leading to the production of this compound and other components of the pheromone blend in insects.

Understanding these chemo-ecological interactions has significant practical implications, particularly in the development of species-specific and environmentally friendly pest management strategies.

Exploration of Novel Catalytic Transformations and Functionalization Strategies

The chemical structure of this compound, with its hydroxyl group and a carbon-carbon double bond, offers multiple sites for chemical modification. Future research will explore novel catalytic transformations to convert this compound into a range of valuable derivatives.

Key areas of investigation will include:

Selective Hydrogenation: Developing catalysts for the selective hydrogenation of the double bond to produce 2-heptanol, or for the reduction of the hydroxyl group while preserving the double bond.

Oxidation Reactions: Exploring selective oxidation of the secondary alcohol to the corresponding ketone, (Z)-4-hepten-2-one, or oxidative cleavage of the double bond to yield smaller, functionalized molecules.

Carbon-Carbon Bond Forming Reactions: Utilizing the double bond in reactions such as metathesis or hydroformylation to create more complex molecular architectures.

Asymmetric Catalysis: Employing chiral catalysts to perform enantioselective transformations on the racemic alcohol, providing access to optically pure products.

The development of new catalytic methods will expand the synthetic utility of this compound and enable the creation of a diverse library of related compounds.

Design and Synthesis of New Derivatives with Targeted Biological or Chemical Activities

Building upon the exploration of novel catalytic transformations, a significant future direction will be the rational design and synthesis of new derivatives of this compound with specific biological or chemical properties. By modifying the core structure, it is possible to tune the molecule's activity for various applications.

Potential areas for the development of new derivatives include:

Agrochemicals: Synthesizing analogs with enhanced or modified pheromonal activity for use in insect monitoring and control. Esterification of the alcohol group is a common strategy to create more potent or stable pheromone analogs.

Pharmaceuticals and Fragrances: Creating derivatives with interesting pharmacological properties or desirable organoleptic profiles for the fragrance and flavor industry.

Functional Materials: Incorporating the this compound scaffold into polymers or other materials to impart specific properties.

This research will involve a multidisciplinary approach, combining organic synthesis, computational modeling, and biological screening to identify and optimize new derivatives with targeted activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.